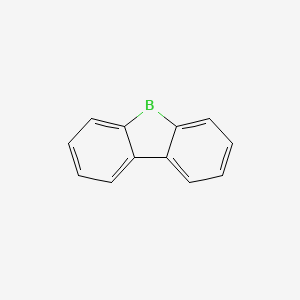

9-Borafluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

Numéro CAS |

244-33-7 |

|---|---|

Formule moléculaire |

C12H8B |

Poids moléculaire |

163.00 g/mol |

InChI |

InChI=1S/C12H8B/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H |

Clé InChI |

ABWWTUMFUROETF-UHFFFAOYSA-N |

SMILES canonique |

[B]1C2=CC=CC=C2C3=CC=CC=C31 |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Core Properties of 9-Borafluorene: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the fundamental properties of 9-borafluorene, a unique heterocyclic molecule characterized by a tricyclic system with a central antiaromatic borole (B14762680) (BC4) ring fused to two arene units.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, electronic and optical characteristics, Lewis acidity, and chemical reactivity of this versatile compound. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Furthermore, this guide includes visualizations of reaction pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the logical relationships and processes involved.

Introduction to this compound

9-Borafluorenes represent a fascinating class of organoboron compounds that can be conceptualized in two primary ways: as a borole scaffold with two fused benzene (B151609) rings or as a fluorene (B118485) molecule where the central carbon atom is substituted with a trigonal planar boron atom possessing a vacant p-orbital. This unique structural arrangement, featuring an antiaromatic 4π-electron BC4 ring, imparts distinctive electronic and photophysical properties, as well as significant Lewis acidity.[3] While related to boroles, 9-borafluorenes generally exhibit greater stability due to the extended conjugation, making them more amenable to study and functionalization.[5] Their intriguing characteristics have led to their investigation for applications in electronic materials, sensors, and as reagents for synthesizing other boron-containing molecules.[1]

Synthesis of the this compound Core

The construction of the this compound framework is primarily achieved through two main strategies: intramolecular ring-closure reactions and transmetalation reactions.[3][6] Subsequent functionalization, particularly at the boron center of 9-halo-9-borafluorenes, offers a versatile method for diversifying the properties of these molecules.[3][6]

Key Synthetic Pathways

A prevalent and high-yielding method for the synthesis of 9-chloro-9-borafluorene (B3180121), a key precursor for many derivatives, involves the reaction of 2,2'-dilithiobiphenyl with a boron electrophile. This can be followed by substitution reactions to introduce various functionalities at the boron center.

Experimental Protocol: Synthesis of 9-Azido-9-borafluorene

The following protocol is adapted from the synthesis of 9-azido-9-borafluorene from 9-chloro-9-borafluorene.[7]

Materials:

-

9-chloro-9-borafluorene (1a)

-

Trimethylsilyl azide (TMS-N3)

-

Dichloromethane (CH2Cl2)

-

n-Pentane

Procedure:

-

In a glovebox, dissolve 9-chloro-9-borafluorene in dichloromethane.

-

Add a stoichiometric equivalent of trimethylsilyl azide to the solution at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Remove the solvent and the trimethylsilyl chloride byproduct under vacuum.

-

The resulting crude product, 9-azido-9-borafluorene (2), can be purified by crystallization. For instance, crystallization from a concentrated solution at low temperature may yield the cyclotrimer in the solid state.[7]

-

Wash the purified crystals with n-pentane and dry under vacuum.

Characterization:

-

¹¹B NMR (CD₂Cl₂): δ = 3.7 ppm[7]

-

¹³C NMR (CD₂Cl₂): δ = 167.3, 149.1, 143.9, 129.6, 128.4, 127.0, 123.3, 119.6, 35.7, 29.9 ppm[7]

-

¹H NMR (CD₂Cl₂): δ = 8.53, 7.66, 7.54, 7.33-7.25, 7.16-7.11 ppm[7]

Electronic and Optical Properties

The extended π-conjugation in 9-borafluorenes, which includes the vacant p-orbital on the boron atom, gives rise to unique electronic and photophysical properties.[5] These compounds are often fluorescent, and their absorption and emission characteristics can be tuned by modifying the substituent at the boron center.[5]

Photophysical Data

The photophysical properties of various this compound derivatives are summarized in the table below. The identity of the substituent on the boron atom significantly influences the absorption and emission wavelengths, as well as the quantum yield.[5] For example, π-donating groups tend to cause a blue-shift in the absorption peak, while electron-accepting groups lead to a red-shift.[5]

| Substituent at B-9 | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |

| Mesityl-Cz | 410 | 520 | 0.736 (neat film) | Hexane | |

| Mesityl-Ac | 400 | 515 | 0.582 (neat film) | Hexane | |

| Mesityl-Ptz | 415 | 530 | 0.645 (neat film) | Hexane | |

| Br (adduct with IPr) | - | 435 | - | - | [5] |

| Br (adduct with PCy₃) | - | 435 | - | - | [5] |

Data compiled from various sources. For a comprehensive list of electrochemical and photophysical data, refer to the supporting information of "9-Borafluorenes: Synthesis, Properties, and Reactivity" in Chemical Reviews.[8]

Frontier Molecular Orbitals

The electronic properties of 9-borafluorenes are governed by their frontier molecular orbitals (HOMO and LUMO). The energy levels of these orbitals can be modulated by the substituents on the boron atom.

Lewis Acidity and Reactivity

A defining characteristic of 9-borafluorenes is their pronounced Lewis acidity, stemming from the electron-deficient boron center.[5] This property drives much of their reactivity, including the formation of Lewis acid-base adducts and their utility as catalysts or sensors.[5][9]

Lewis Acid-Base Adduct Formation

9-Borafluorenes readily react with a variety of Lewis bases, such as pyridines, phosphines, and ethers, to form stable adducts.[5] In these adducts, the boron center transitions from a trigonal planar to a tetrahedral geometry, which disrupts the π-conjugation of the borafluorene system.[5] This change in electronic structure is often accompanied by a change in the photophysical properties, which can be exploited for sensing applications.[5]

Insertion and Ring-Expansion Reactions

The endocyclic B-C bond of the borole ring in 9-borafluorenes is susceptible to insertion by unsaturated molecules like alkynes and alkenes.[5][10] These reactions lead to ring-expanded products, such as seven-membered borepins or their partially saturated analogs.[10] The reactivity towards insertion can be enhanced by introducing strongly electron-withdrawing substituents at the boron center.[10]

Experimental Protocol: Alkene Insertion into a this compound

The following is a generalized protocol for the insertion of an alkene into the B-C bond of a this compound derivative, based on reported procedures.[10]

Materials:

-

Substituted this compound (e.g., 9-carboranyl-9-borafluorene)

-

Alkene (e.g., norbornene)

-

Benzene or other suitable solvent

Procedure:

-

In a glovebox, dissolve the this compound derivative in the chosen solvent.

-

Add an excess of the alkene to the solution.

-

The reaction may proceed at room temperature or require heating, depending on the reactivity of the specific this compound and alkene. Monitor the reaction progress by NMR spectroscopy.

-

Upon completion, remove the solvent under vacuum.

-

The resulting ring-expanded product can be purified by crystallization from a suitable solvent system (e.g., benzene/pentane).

Characterization:

-

Single-crystal X-ray diffraction: To confirm the structure of the resulting dihydroborepin.

-

NMR spectroscopy (¹H, ¹¹B, ¹³C): To characterize the new chemical environment of the atoms in the expanded ring system.

Applications and Future Outlook

The unique combination of properties possessed by 9-borafluorenes makes them promising candidates for a variety of applications. Their strong Lewis acidity has been harnessed in the development of frustrated Lewis pairs and for anion sensing.[11] Their tunable fluorescence has led to their use as emitters in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[12][13] Furthermore, their reactivity allows for the synthesis of more complex boron-containing polycyclic aromatic hydrocarbons.

The future of this compound chemistry is bright, with ongoing research focused on:

-

The design and synthesis of new derivatives with tailored electronic and optical properties.

-

The exploration of their potential in catalysis and materials science.

-

A deeper understanding of their excited-state dynamics to improve the efficiency of this compound-based devices.

This guide serves as a foundational resource for researchers entering this exciting field and as a reference for seasoned investigators. The continued exploration of this compound and its analogs will undoubtedly lead to new discoveries and applications in the years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 9-Borafluorenes: Synthesis, Properties, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reactivity study of Lewis superacidic carborane-based analogue of 9-bromo-9-borafluorene towards Lewis bases - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Alkene insertion reactivity of a o-carboranyl-substituted this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly Emissive this compound Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 9-Borafluoren-9-yl and diphenylboron tetracoordinate complexes of F- and Cl-substituted 8-quinolinolato ligands: synthesis, molecular and electronic structures, fluorescence and application in OLED devices - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis and Characterization of 9-Borafluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 9-borafluorene derivatives. These boron-containing heterocycles are of significant interest due to their unique electronic and photophysical properties, stemming from the presence of a vacant p-orbital on the boron atom integrated into a conjugated π-system.[1][2] This guide details common synthetic methodologies, key characterization techniques, and presents quantitative data to facilitate comparative analysis.

Introduction to 9-Borafluorenes

9-Borafluorenes are a class of organoboron compounds featuring a tricyclic system where a central borole (B14762680) (BC4) ring is fused to two benzene (B151609) rings.[2][3] This structure can be conceptualized as a fluorene (B118485) molecule where the methylene (B1212753) bridge is replaced by a boron atom. The trigonal planar geometry of the boron atom and its empty p-orbital lead to intriguing Lewis acidic and photophysical behaviors.[1][2] These properties make this compound derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as reagents in organic synthesis.[1][2]

Synthesis of this compound Derivatives

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving intramolecular ring-closure reactions or transmetalation.[3] Functionalization at the boron center is a common approach to modulate the electronic and steric properties of the molecule.[3]

General Synthetic Pathways

A prevalent method for synthesizing this compound derivatives involves the reaction of a 2,2'-dihalobiphenyl precursor with a suitable boron electrophile. This can be achieved through the formation of a 2,2'-dilithiobiphenyl intermediate.[3] Another key strategy is the functionalization of a 9-halo-9-borafluorene, which serves as a versatile intermediate for introducing a variety of substituents at the boron atom.[3]

Experimental Protocol: Synthesis of 9-Chloro-9-borafluorene (B3180121)

The synthesis of 9-chloro-9-borafluorene (9-ClBF) is a crucial step as it provides a key intermediate for further functionalization.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Boron trichloride (B1173362) (BCl3)

-

Anhydrous diethyl ether or toluene

-

Standard Schlenk line and glassware

Procedure:

-

A solution of 2,2'-diiodobiphenyl in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Two equivalents of n-butyllithium in hexanes are added dropwise to the solution, and the mixture is stirred for 1-2 hours at -78 °C to facilitate the lithium-halogen exchange, forming 2,2'-dilithiobiphenyl.

-

The resulting solution is then slowly added to a solution of one equivalent of boron trichloride in anhydrous diethyl ether, also at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure, and the crude product is extracted with a suitable solvent (e.g., hexane (B92381) or toluene).

-

The product is purified by recrystallization or sublimation to yield 9-chloro-9-borafluorene as a solid.

Characterization of this compound Derivatives

A combination of spectroscopic and analytical techniques is employed to fully characterize the structure and properties of this compound derivatives.

Spectroscopic and Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR are essential for elucidating the molecular structure. The 11B NMR chemical shift is particularly informative about the coordination environment of the boron atom. For instance, the formation of four-coordinate boron centers upon coordination with a Lewis base results in a significant upfield shift in the 11B NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.

-

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to investigate the electronic and photophysical properties. The absorption and emission maxima provide insights into the energy levels of the molecules.

-

Cyclic Voltammetry (CV): CV is employed to determine the electrochemical properties, such as the HOMO and LUMO energy levels, and to assess the redox stability of the derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives, facilitating comparison of their photophysical and electrochemical properties.

Table 1: Photophysical Properties of Donor-Functionalized this compound Derivatives

| Compound | Absorption λmax (nm) [a] | Emission λmax (nm) [b] | Quantum Yield (Φ) [c] |

| FMesB-Cz | ~260, ~290 | 552 | 73.6% |

| FMesB-Ac | ~260, ~295 | 552 | - |

| FMesB-Ptz | ~260, ~300 | 560 | - |

[a] In CH2Cl2 solution (1 x 10-5 M).[4] [b] In the solid state.[4] [c] As a neat film.[4][5]

Table 2: Electrochemical Properties of Donor-Functionalized this compound Derivatives

| Compound | HOMO (eV) [a] | LUMO (eV) [a] |

| FMesB-Cz | -5.67 | -3.21 |

| FMesB-Ac | -5.69 | -3.26 |

| FMesB-Ptz | -5.53 | -3.23 |

[a] Determined by cyclic voltammetry in CH2Cl2 with nBu4NPF6 (0.1 M) as the electrolyte.[4]

Applications and Logical Relationships

The unique properties of 9-borafluorenes make them suitable for various applications, particularly in materials science. Their strong Lewis acidity allows for their use as sensors, where the coordination of an analyte to the boron center modulates the photophysical properties of the molecule.[1]

References

Unveiling the Electronic Landscape of 9-Borafluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic structure and frontier molecular orbitals (FMOs) of 9-borafluorene, a fascinating heterocyclic molecule with significant potential in materials science and medicinal chemistry. Its unique combination of a Lewis acidic boron center and a conjugated π-system gives rise to intriguing photophysical properties and reactivity, making it a compelling scaffold for the design of novel sensors, organic light-emitting diodes (OLEDs), and therapeutic agents.

Core Electronic Structure and the Influence of Substitution

9-Borafluorenes are characterized by a tricyclic system containing a central, electron-deficient borole (B14762680) ring fused to two benzene (B151609) rings.[1][2] This structural motif results in a conjugated π-system where the vacant p-orbital of the trigonal planar boron atom plays a crucial role in defining the electronic properties.[3] The inherent Lewis acidity and the antiaromatic character of the central BC4 ring are key features that dictate the molecule's reactivity and photophysical behavior.[1][2]

The electronic properties of the this compound core can be finely tuned by introducing various substituents at the boron atom (position 9). This strategic modification directly impacts the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the HOMO-LUMO energy gap and, consequently, the absorption and emission characteristics of the molecule.[3]

Electron-donating groups attached to the boron atom tend to raise the energy of the LUMO, leading to a blue-shift in the absorption spectrum.[3] Conversely, electron-withdrawing groups lower the LUMO energy, resulting in a red-shift.[3] The HOMO energy is generally less affected by substitution at the boron center as it has a smaller contribution from the boron atomic orbital.[3]

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, the HOMO and LUMO, are central to understanding the electronic transitions and reactivity of this compound derivatives. In unsubstituted this compound, the HOMO is primarily localized on the biphenyl (B1667301) backbone, while the LUMO is distributed over the entire π-system, including a significant contribution from the vacant p-orbital of the boron atom.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in visualizing and quantifying the FMOs of various this compound derivatives. These calculations provide valuable insights into the nature of electronic transitions and the influence of different functional groups on the electronic structure. For instance, in donor-functionalized 9-borafluorenes, the HOMO can be localized on the donor moiety, while the LUMO remains predominantly on the borafluorene core, leading to intramolecular charge transfer (ICT) characteristics.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives, providing a comparative overview of their photophysical and electrochemical properties.

| Compound/Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

| FMesB-Cz (neat film) | - | - | 73.6% | [4] |

| 9-bromo-9-borafluorene adducts | - | 435 | - | [3] |

| MesF-9-borafluorene | - | - | - | [3] |

| iPr2N-9-borafluorene | - | - | - | [3] |

Table 1: Photophysical Properties of Selected this compound Derivatives.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Method | Reference |

| MesF-9-borafluorene | -6.37 | -2.77 | B3LYP/6-31+G(d) | [3] |

| iPr2N-9-borafluorene | -5.85 | -1.68 | B3LYP/6-31+G(d) | [3] |

| Donor-functionalized borafluorenes | - | - | B3PW91/6-311+G*//B3LYP/6-31G** | [4][5] |

Table 2: Frontier Molecular Orbital Energies of Selected this compound Derivatives.

Experimental and Computational Protocols

The characterization of the electronic structure and photophysical properties of this compound derivatives relies on a combination of experimental and computational techniques.

Experimental Methodologies

-

UV-Vis Absorption and Photoluminescence Spectroscopy: These techniques are fundamental for determining the absorption and emission properties of the molecules. Spectra are typically recorded in dilute solutions (e.g., 1 x 10⁻⁵ M in hexane (B92381) or CH₂Cl₂) at room temperature. Low-temperature measurements can also be performed in frozen glasses to investigate phosphorescence and other excited-state phenomena.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ) is a measure of the efficiency of the emission process. It is often determined relative to a standard with a known quantum yield.

-

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the redox potentials of a molecule.[4] From the onset of the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.[6] A typical setup involves a three-electrode cell with a working electrode, a reference electrode, and a counter electrode, using a supporting electrolyte such as nBu₄NPF₆ (0.1 M) in a solvent like CH₂Cl₂.[4]

Computational Methods

-

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. The choice of functional and basis set is crucial for obtaining accurate results. Common combinations for this compound systems include B3LYP/6-31+G(d) for geometry optimization and electronic structure calculations.[3] For more detailed analysis of excited states, time-dependent DFT (TD-DFT) calculations are employed.[6]

-

Frontier Molecular Orbital Visualization: Software packages such as Gaussian are used to perform the DFT calculations and generate outputs that can be visualized to show the spatial distribution of the HOMO and LUMO.[6]

Logical Relationships and Workflows

The following diagrams illustrate key relationships and workflows in the study and application of this compound derivatives.

Caption: Influence of substitution on the properties and applications of this compound.

Caption: Integrated workflow for the characterization of this compound derivatives.

References

The Ascendancy of Acidity: A Technical Guide to the Lewis Acidity of 9-Borafluorene and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Lewis acidity of 9-borafluorene and its diverse analogues. 9-Borafluorenes are a class of organoboron compounds characterized by a tricyclic framework containing a central, electron-deficient boron atom. This structural feature imparts significant Lewis acidity, which can be finely tuned through substitution at the boron center and modification of the biphenyl (B1667301) backbone. This guide summarizes key quantitative measures of Lewis acidity, details the experimental and computational protocols for their determination, and visualizes the fundamental concepts and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in organic chemistry, materials science, and medicinal chemistry, particularly those interested in the design and application of novel Lewis acids.

Introduction to 9-Borafluorenes and their Lewis Acidity

9-Borafluorenes are structurally unique molecules where a boron atom bridges a biphenyl unit, creating a planar, tricyclic system.[1] The boron atom in this framework possesses a vacant p-orbital, rendering the molecule electron-deficient and thus a potent Lewis acid.[2] This inherent Lewis acidity is a defining characteristic of the this compound scaffold and is central to its diverse applications, including in frustrated Lewis pair (FLP) chemistry, catalysis, and sensing.[3][4]

The magnitude of the Lewis acidity is highly sensitive to the electronic and steric nature of the substituent at the 9-position (the boron atom) and to modifications of the aromatic backbone.[3] Electron-withdrawing groups on the boron atom or the biphenyl rings generally enhance Lewis acidity, while electron-donating groups have the opposite effect. This tunability allows for the rational design of this compound derivatives with tailored acidic properties for specific applications.

Quantifying Lewis Acidity: Key Methodologies

The Lewis acidity of this compound and its analogues is typically quantified using a combination of experimental and computational methods.

The Gutmann-Beckett Method: An Experimental Approach

The Gutmann-Beckett method is a widely used experimental technique to determine the "effective Lewis acidity" (eLA) of a compound in solution.[5][6][7] It utilizes triethylphosphine (B1216732) oxide (TEPO) as a probe molecule and ³¹P NMR spectroscopy to measure the extent of the Lewis acid-base interaction.[5] The coordination of the Lewis acidic boron center of the this compound to the oxygen atom of TEPO causes a downfield shift in the ³¹P NMR signal of TEPO. The magnitude of this chemical shift change (Δδ³¹P) is used to calculate the Acceptor Number (AN), a quantitative measure of Lewis acidity.[5]

The Acceptor Number is calculated using the following equation:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where δₛₐₘₚₗₑ is the ³¹P chemical shift of the TEPO-borafluorene adduct in a non-coordinating solvent, and 41.0 ppm is the chemical shift of free TEPO in hexane.[5] A higher AN value corresponds to a stronger Lewis acid.

Fluoride (B91410) Ion Affinity (FIA): A Computational Benchmark

Fluoride Ion Affinity (FIA) is a computational method used to determine the "global Lewis acidity" (gLA) of a molecule in the gas phase.[8] It is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion.[9]

LA + F⁻ → [LA-F]⁻

FIA = -ΔH

A higher FIA value indicates a stronger Lewis acid. FIA calculations are typically performed using density functional theory (DFT) or higher-level ab initio methods.[10][11][12] It is important to note that gLA and eLA do not always show a perfect correlation, as the Gutmann-Beckett method is influenced by steric effects and solvent interactions, whereas FIA is a gas-phase calculation for a sterically small anion.[13]

Quantitative Lewis Acidity Data

The following tables summarize the reported Gutmann-Beckett Acceptor Numbers and calculated Fluoride Ion Affinities for a selection of this compound analogues and related boranes.

| Compound | Substituent at Boron (R) | Acceptor Number (AN) | Reference(s) |

| 9-Bromo-9-borafluorene | Br | Not Reported | |

| 9-Phenyl-9-borafluorene | Ph | Not Reported | |

| 9-(2,4,6-trimethylphenyl)-9-borafluorene | Mesityl | Not Reported | |

| 9-Chloro-9-borafluorene | Cl | Not Reported | |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 82 | [5] |

| Boron Trifluoride | BF₃ | 89 | [5] |

| Boron Trichloride | BCl₃ | 106 | [14] |

| Boron Tribromide | BBr₃ | 109 | [14] |

| Boron Triiodide | BI₃ | 115 | [5] |

| Compound | Substituent at Boron (R) | Fluoride Ion Affinity (FIA) (kcal/mol) | Reference(s) |

| 9-Phenyl-9-borafluorene | Ph | 85.2 | |

| 9-(Pentafluorophenyl)-9-borafluorene | C₆F₅ | 99.1 | [15] |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 108.0 | [9] |

| Boron Trifluoride | BF₃ | 89.1 | [9] |

| Boron Trichloride | BCl₃ | 106.1 | [9] |

| Boron Tribromide | BBr₃ | 112.5 | [9] |

| Boron Triiodide | BI₃ | 117.1 | [9] |

Experimental Protocols

Synthesis of 9-Bromo-9-borafluorene

9-Bromo-9-borafluorene is a key precursor for the synthesis of a wide range of this compound analogues.[1] A common synthetic route involves the reaction of 9,9-dimethyl-9-silafluorene (B84845) with boron tribromide (BBr₃).[16]

Experimental Procedure:

-

A mixture of 9,9-dimethyl-9-silafluorene and an excess of boron tribromide is heated in a sealed, thick-walled glass ampoule.

-

The reaction is typically heated for an extended period (e.g., 48-72 hours) at a moderate temperature (e.g., 55-60 °C).[16]

-

After cooling to room temperature, the volatile components, including excess BBr₃ and the trimethylbromosilane byproduct, are removed under vacuum.

-

The crude 9-bromo-9-borafluorene product is then purified, typically by recrystallization from a non-polar solvent such as hexane, to yield the crystalline product.[16][17]

Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Determination of Lewis Acidity by the Gutmann-Beckett Method

The following is a general procedure for determining the Acceptor Number of a this compound derivative using the Gutmann-Beckett method.[14]

Materials and Equipment:

-

NMR spectrometer equipped with a phosphorus probe.

-

NMR tubes.

-

Inert atmosphere glovebox or Schlenk line.

-

Dry, non-coordinating NMR solvent (e.g., deuterated dichloromethane (B109758) or benzene).

-

Triethylphosphine oxide (TEPO).

-

The this compound derivative to be analyzed.

Procedure:

-

In an inert atmosphere, prepare a stock solution of TEPO in the chosen dry NMR solvent at a known concentration.

-

In a separate vial, dissolve a known amount of the this compound derivative in the same NMR solvent.

-

To the this compound solution, add an equimolar amount of the TEPO stock solution.

-

Transfer the resulting solution to an NMR tube and seal it under an inert atmosphere.

-

Acquire a ³¹P NMR spectrum of the sample.

-

Record the chemical shift (δₛₐₘₚₗₑ) of the TEPO-borafluorene adduct.

-

Calculate the Acceptor Number (AN) using the formula provided in section 2.1.

Visualizations

Conclusion and Future Outlook

The Lewis acidity of 9-borafluorenes is a rich and dynamic area of research with significant potential for the development of new catalysts, sensors, and functional materials. The ability to precisely tune the acidic properties of these molecules through synthetic modification provides a powerful tool for rational molecular design. This guide has provided a comprehensive overview of the key concepts, quantitative data, and experimental methodologies related to the Lewis acidity of 9-borafluorenes and their analogues.

Future research in this field is likely to focus on the synthesis of novel this compound derivatives with even greater Lewis acidity, the exploration of their reactivity in challenging chemical transformations, and their incorporation into advanced materials and drug delivery systems. The continued development of both experimental and computational techniques for the accurate determination of Lewis acidity will be crucial for advancing our understanding and application of these fascinating molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 8. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Designing boron and metal complexes for fluoride recognition: a computational perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. repositorio.uchile.cl [repositorio.uchile.cl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. magritek.com [magritek.com]

- 15. researchgate.net [researchgate.net]

- 16. 9-Bromo-9-borafluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unlocking Luminescence: A Technical Guide to the Photophysical Properties of Substituted 9-Borafluorenes

For Researchers, Scientists, and Drug Development Professionals

Substituted 9-borafluorenes are a fascinating class of organoboron compounds that have garnered significant attention for their unique electronic structure and compelling photophysical properties. Featuring a central, electron-deficient boron atom integrated into a planar fluorene (B118485) backbone, these molecules exhibit strong luminescence, environmental sensitivity, and tunable optical characteristics. The vacant p-orbital on the boron atom allows for effective pπ-π* conjugation with the aromatic framework, which is fundamental to their behavior. This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and experimental characterization of this versatile molecular scaffold, offering valuable insights for their application in advanced materials science, chemical sensing, and biomedical research.

Core Photophysical Characteristics

The photophysical properties of 9-borafluorenes are dictated by the nature of the substituents on both the boron atom and the fluorene rings. By strategically introducing electron-donating or electron-withdrawing groups, researchers can precisely tune the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes of these compounds.

-

Absorption and Emission: 9-Borafluorenes typically display strong absorption bands in the UV-visible region, corresponding to π-π* transitions within the conjugated system. Their emission spectra are often characterized by high quantum yields, with colors spanning the visible spectrum from blue to yellow-orange. Donor-acceptor (D-A) type structures, where an electron-donating group is paired with the electron-accepting borafluorene core, are particularly effective in red-shifting the emission and enhancing luminescence.[1]

-

Quantum Yield (ΦF): Many 9-borafluorene derivatives are highly emissive, with some exhibiting fluorescence quantum yields of up to 73.6% in the solid state.[2][3] This high efficiency is often attributed to the rigid, planar structure of the fluorene unit, which minimizes non-radiative decay pathways.

-

Lewis Acidity and Sensing: The boron center of a this compound is a strong Lewis acid, readily interacting with Lewis bases such as fluoride (B91410) ions.[4][5] This interaction disrupts the pπ-π* conjugation, leading to a dramatic change in the photophysical properties, most notably a shift in the fluorescence emission.[6] This "turn-off" or ratiometric response forms the basis for their widespread use as chemosensors.

-

Aggregation-Induced Emission (AIE): While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), some organoboron complexes exhibit the opposite effect, known as aggregation-induced emission (AIE).[7] In dilute solutions, these molecules are weakly emissive due to energy loss through intramolecular rotations. In an aggregated state or in viscous media, these rotations are restricted, blocking non-radiative decay channels and causing a significant enhancement in fluorescence intensity.[7]

Data Summary of Substituted 9-Borafluorenes

The following tables summarize key photophysical data for a selection of substituted this compound derivatives, compiled from the literature. This data provides a comparative overview of how different substitution patterns influence the optical properties.

Table 1: Photophysical Properties of Selected Donor-Functionalized this compound Derivatives. [1][8]

| Compound | Solvent | Absorption λmax [nm] | Emission λmax [nm] | Quantum Yield (ΦF) [%] | Lifetime (τ) [ns] |

| FMesB-Cz | Hexane | 418 | 545 | 32.4 | 155 |

| FMesB-Cz | Neat Film | - | 551 | 73.6 | 108 |

| FMesB-Ac | Hexane | 418 | 548 | 45.4 | 168 |

| FMesB-Ac | Neat Film | - | 551 | 63.8 | 108 |

| FMesB-Ptz | Hexane | 418 | 550 | 47.1 | 162 |

Table 2: Compilation of Photophysical Data for Various this compound Derivatives. [9]

| Compound ID (Ref) | Solvent | Absorption λmax [nm] (log ε) | Emission λmax [nm] | Quantum Yield (ΦF) |

| 79 [10] | THF | 402 (4.38) | 562 | 0.90 |

| 80 [10] | THF | 402 (4.38), 550 (3.95) | 418 | 0.02 |

| 81 [10] | THF | 402 (4.38), 550 (3.95) | 418 | 0.02 |

| 86 [11] | CH2Cl2 | 397 (4.32) | 438 | 0.92 |

| 105 [11] | CH2Cl2 | 397 (4.32) | 438 | 0.96 |

| 108 [11] | CH2Cl2 | 397 (4.32) | 438 | 0.94 |

| 111 [12] | CH2Cl2 | 398 (4.30) | 435 | 0.95 |

| 112 [12] | CH2Cl2 | 398 (4.30) | 435 | 0.96 |

| 114 [12] | CH2Cl2 | 398 (4.30) | 435 | 0.95 |

| 138 [13] | CHCl3 | 413 (4.30) | 480 | 0.99 |

Note: The compound IDs correspond to the numbering in the cited supporting information document for comprehensive structural details.[9]

Visualizing Key Processes and Workflows

Diagrams created using Graphviz provide a clear, logical representation of the core concepts and experimental procedures associated with 9-borafluorenes.

Caption: General synthetic workflow for substituted 9-borafluorenes.

Caption: Mechanism of fluorescence quenching for fluoride ion sensing.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Aggregation-induced emission: materials, mechanism, and applications | EMRS [european-mrs.com]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Alkene insertion reactivity of a o-carboranyl-substituted this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colorimetric fluoride ion sensing by boron-containing pi-electron systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aggregation-induced emission (AIE) of pyridyl-enamido-based organoboron luminophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. edinst.com [edinst.com]

- 11. Synthesis of this compound analogues featuring a three-dimensional 1,1′-bis(o-carborane) backbone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-depth Technical Guide on the Theoretical Calculations of 9-Borafluorene Isomer Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to determine the stability of 9-borafluorene isomers. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational assessment of these unique boron-containing heterocycles. This document details the prevalent computational methodologies, presents key stability indicators in a structured format, and visualizes the computational workflows involved.

Introduction to this compound and Its Isomers

9-Borafluorenes are a class of organoboron compounds characterized by a tricyclic system where a central five-membered borole (B14762680) ring is fused to two benzene (B151609) rings.[1] The boron atom at the 9-position imparts unique electronic properties, making these compounds promising candidates for applications in electronic materials and as sensors.[2] While the majority of research has focused on derivatives with substituents at the 9-position, the constitutional isomers of the core this compound scaffold, where the boron atom occupies different positions within the fluorene (B118485) framework, are of fundamental interest for understanding the structure-stability relationships in this class of molecules. The stability of these isomers is a critical factor influencing their potential for synthesis and practical application.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting the relative stabilities and electronic properties of such isomers. These computational methods allow for a systematic investigation of the potential energy surface and the identification of the most stable isomeric forms.

Theoretical Framework for Stability Calculations

The relative stability of this compound isomers is primarily determined by their electronic energies, which can be calculated using various quantum chemical methods. DFT has emerged as the most widely used approach due to its favorable balance of computational cost and accuracy for systems of this size.

Key Computational Parameters

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organoboron compounds, a range of functionals and basis sets have been successfully employed.

Table 1: Commonly Used DFT Functionals and Basis Sets for Boron-Containing Compounds

| Functional | Description | Basis Set | Description |

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional. | 6-31G(d) | Pople-style basis set with polarization functions on heavy atoms. |

| B3PW91 | Becke, 3-parameter, Perdew-Wang 91 hybrid functional. | 6-311+G(d,p) | Triple-zeta Pople-style basis set with diffuse and polarization functions. |

| PBE0 | Perdew-Burke-Ernzerhof hybrid functional. | def2-TZVP | Ahlrichs-type triple-zeta valence basis set with polarization. |

| M06-2X | High non-locality Minnesota functional. | cc-pVTZ | Dunning's correlation-consistent polarized valence triple-zeta basis set. |

The selection of the functional and basis set is a critical step and should be validated against experimental data where possible. For instance, the B3LYP functional in combination with the 6-31G(d) basis set has been shown to provide reliable geometries and electronic properties for a variety of this compound derivatives.[1]

Computational Workflow for Determining Isomer Stability

The process of computationally determining the relative stability of this compound isomers typically follows a well-defined workflow. This workflow involves geometry optimization to find the minimum energy structure of each isomer, followed by frequency calculations to confirm that these structures are true minima and to obtain thermochemical data.

Caption: A generalized workflow for the DFT calculation of this compound isomer stability.

Detailed Experimental Protocols (Methodology)

The following provides a detailed, step-by-step protocol for the theoretical calculation of this compound isomer stability, as depicted in the workflow diagram above.

-

Input Structure Generation:

-

Initial 3D coordinates for each constitutional isomer of this compound (e.g., 1-borafluorene, 2-borafluorene, 3-borafluorene, 4-borafluorene, and this compound) are generated using a molecular builder.

-

-

Geometry Optimization:

-

The geometry of each isomer is optimized without any symmetry constraints using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

The optimization is typically performed until the forces on each atom are below a certain threshold (e.g., < 0.00045 Hartree/Bohr) and the displacement for the next optimization step is below a given value (e.g., < 0.0018 Bohr).

-

This iterative process continues until a stationary point on the potential energy surface is located.[3]

-

-

Frequency Analysis:

-

A vibrational frequency calculation is performed at the same level of theory as the geometry optimization for each optimized structure.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

These calculations also provide important thermochemical data, such as the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy, and entropy. These are used to calculate the Gibbs free energy at a standard temperature (usually 298.15 K).

-

-

Relative Stability Analysis:

-

The relative electronic energy (ΔE) of each isomer is calculated with respect to the most stable isomer.

-

The relative Gibbs free energy (ΔG) is also calculated to account for thermal and entropic contributions to stability. The isomer with the lowest electronic energy and Gibbs free energy is considered the most stable.

-

Quantitative Data on Isomer Stability

For instance, studies on indenofluorene, a structurally related all-carbon analogue, have shown that the position of the five-membered ring significantly influences the overall stability of the isomers.[4] A similar trend is expected for borafluorene isomers, where the position of the boron atom will dictate the extent of π-electron delocalization and ring strain, thereby affecting the thermodynamic stability.

The stability of this compound derivatives is also significantly influenced by the nature of the substituent at the boron atom.

Table 2: Calculated Electronic Properties and Experimentally Determined Thermal Stability of Selected 9-Substituted Borafluorene Derivatives

| Substituent at B-9 | HOMO (eV) | LUMO (eV) | Decomposition Temperature (°C) | Reference |

| MesF (2,4,6-tris(trifluoromethyl)phenyl) | -6.37 | -2.77 | >250 | [2] |

| ⁱPr₂N (diisopropylamino) | -5.85 | -1.68 | Decomposes in air | [2][5] |

| Donor-functionalized (e.g., with carbazole) | - | - | >250 | [6] |

| H | - | - | - | - |

| Cl | - | - | Decomposes in air | [5] |

| tBuO | - | - | Moderately air-stable | [5] |

Note: The HOMO and LUMO energies are indicative of electronic stability, with a larger HOMO-LUMO gap generally correlating with higher kinetic stability. Decomposition temperatures provide a measure of thermal stability.

Logical Relationships in Stability Determination

The determination of the most stable isomer involves a logical progression from initial structural hypotheses to a final quantitative comparison of their energies. This process can be visualized as a decision tree.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Diboron-Incorporated Indenofluorene: Isolation of Crystalline Neutral and Reduced States of 6,12-Diboraindeno[1,2-b]fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worthe-it.co.za [worthe-it.co.za]

- 6. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Synthetic Routes for the 9-Borafluorene Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-borafluorene scaffold, a fascinating heterocyclic system, has garnered significant attention in the fields of materials science and drug discovery due to its unique electronic and photophysical properties.[1][2] As a boron-containing analogue of fluorene, it possesses a planar, tricyclic structure with a central five-membered borole (B14762680) ring fused to two benzene (B151609) rings. This arrangement imparts Lewis acidity to the boron center and allows for extended π-conjugation, making this compound derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as versatile building blocks in organic synthesis.[1][3] This in-depth technical guide explores a range of synthetic routes to the this compound core, providing detailed experimental protocols for key methodologies and a comparative analysis of their efficiencies.

Core Synthetic Strategies

The construction of the this compound scaffold can be broadly categorized into several key strategies, each with its own advantages and limitations. These include classical methods such as thermolysis and more modern approaches like transition metal-catalyzed C-H borylation.

Thermolysis of 2-Biphenylylboranes

The pioneering synthesis of a this compound was achieved through the thermolysis of dialkyl- or diaryl-2-biphenylboranes.[1][4] This method involves an intramolecular cyclization with the elimination of a hydrocarbon. While historically significant, this approach often requires high temperatures.

Experimental Protocol: Synthesis of 9-Phenyl-9-borafluorene via Thermolysis

-

Materials: 2-Biphenylyldiphenylborane, high-boiling point solvent (e.g., diphenyl ether).

-

Procedure:

-

In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-biphenylyldiphenylborane in a minimal amount of a high-boiling point solvent.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The exact temperature and reaction time will depend on the specific substrate and solvent used, but typically ranges from 250-350 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane (B92381).

-

Transmetalation Reactions

Transmetalation reactions are a highly versatile and widely used method for the synthesis of 9-borafluorenes, often tolerating a broader range of functional groups compared to other methods.[1] This strategy typically involves the reaction of a 2,2'-dimetallated biphenyl (B1667301) species with a boron trihalide or the transmetalation from a pre-formed metallofluorene.

Experimental Protocol: Synthesis of 9-Bromo-9-borafluorene from 9,9-Dimethyl-9-silafluorene (B84845)

This procedure is a modification of a literature method.[5]

-

Materials: 9,9-Dimethyl-9-silafluorene, Boron tribromide (BBr₃), Hexane.

-

Procedure:

-

In a sealed ampoule, combine 9,9-dimethyl-9-silafluorene (0.52 g, 2.47 mmol) and BBr₃ (0.6 ml, 1.59 g, 6.35 mmol).

-

Heat the sealed ampoule at 328 K (55 °C) for 52 hours.

-

After cooling to room temperature, carefully open the ampoule and remove all volatile components in vacuo.

-

The crude product can be purified by recrystallization from hexane at room temperature to yield X-ray quality crystals of 9-bromo-9-borafluorene.[5]

-

Alkali Metal Reduction of Arylboron Dihalides

The reduction of sterically hindered arylboron dihalides with alkali metals can lead to the formation of anionic this compound species. This method proceeds through a reactive borylene intermediate that inserts into a C-C σ-bond.[1]

Late-Stage Functionalization

This approach involves the modification of a pre-existing this compound core, typically a 9-halo-9-borafluorene, to introduce various substituents at the boron atom. This is a powerful strategy for creating a library of derivatives with diverse properties.[1][6]

Experimental Protocol: Synthesis of Donor-Functionalized this compound Derivatives

This protocol describes the synthesis of this compound derivatives functionalized with electron-donating groups.[6]

-

Step 1: Preparation of the Lithiated Donor-Functionalized Bis(trifluoromethyl)benzene:

-

The donor-functionalized bis(trifluoromethyl)benzene precursor is synthesized via Buchwald-Hartwig coupling reactions.

-

Dissolve the donor-functionalized bis(trifluoromethyl)benzene in diethyl ether (Et₂O) and cool the solution to -78 °C.

-

Add n-butyllithium (nBuLi) dropwise and stir the mixture at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 3 hours to generate the corresponding lithiated species.

-

-

Step 2: Reaction with 9-Chloro-9-borafluorene (9-ClBF):

-

The 9-ClBF precursor is prepared according to literature procedures.[3]

-

In a separate flask, dissolve 9-ClBF in dry toluene (B28343) and cool to -78 °C.

-

Add the freshly prepared lithiated species from Step 1 to the 9-ClBF solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

The resulting donor-functionalized this compound derivatives can be purified by column chromatography.

-

Iridium-Catalyzed C-H Borylation

A more recent and powerful strategy for the synthesis of organoboron compounds is the iridium-catalyzed C-H borylation.[7][8] While not yet widely applied for the direct synthesis of the this compound scaffold in a single step from biphenyl, this methodology holds great promise for the future development of novel and efficient synthetic routes. The general principle involves the regioselective activation of a C-H bond by an iridium catalyst and subsequent borylation.

Quantitative Data Summary

The following tables summarize the yields and key spectroscopic data for various this compound derivatives synthesized by the methods described above.

| Synthetic Method | Precursor | Product | Yield (%) | Reference |

| Thermolysis | 2-Biphenylyldialkylboranes | 9-Alkyl-9-borafluorenes | 40-65 | [4] |

| Transmetalation | 9,9-Dimethyl-9-silafluorene | 9-Bromo-9-borafluorene | 100 | [5] |

| Late-Stage Functionalization | 9-ClBF and Lithiated Donor Species | FMesB-Cz | 23 | [3] |

| Late-Stage Functionalization | 9-ClBF and Lithiated Donor Species | FMesB-Ac | 29 | [3] |

| Late-Stage Functionalization | 9-ClBF and Lithiated Donor Species | FMesB-Ptz | 29 | [3] |

| Compound | 11B NMR (δ, ppm) | Quantum Yield (Φ) | Reference |

| 9-Ethyl-9-borafluorene | Not Reported | Not Reported | [2] |

| 9-Phenyl-9-borafluorene | Not Reported | Not Reported | [2] |

| 9-Chloro-9-borafluorene | Not Reported | Not Reported | [2] |

| 9-(Diethylamino)-9-borafluorene | Not Reported | Not Reported | [2] |

| FMesB-Cz | ~65 (in CDCl₃), ~11 (in DMF) | 0.736 (neat film) | [3][6] |

| FMesB-Ac | ~65 (in CDCl₃), ~11 (in DMF) | Not Reported | [3][6] |

| FMesB-Ptz | ~65 (in CDCl₃), ~11 (in DMF) | Not Reported | [3][6] |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Conclusion

The synthesis of the this compound scaffold has evolved significantly from the early thermolytic methods to more versatile and high-yielding transmetalation and late-stage functionalization strategies. The choice of synthetic route depends on the desired substitution pattern, scalability, and tolerance to functional groups. While direct C-H borylation for the construction of the this compound core is still an emerging area, its potential for streamlined and atom-economical syntheses is undeniable. This guide provides a foundational understanding of the key synthetic methodologies, offering researchers and drug development professionals the necessary tools to explore and expand the chemical space of these promising boron-containing heterocycles. Further research into novel catalytic systems will undoubtedly lead to even more efficient and selective routes to this valuable scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

Investigation of the reactivity of 9-borafluorene with small molecules.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse reactivity of 9-borafluorene, a fascinating heterocyclic molecule with significant potential in materials science and synthetic chemistry. Its unique electronic structure, characterized by a highly Lewis acidic boron center and an antiaromatic central ring, governs its interactions with a wide range of small molecules. This document provides a comprehensive overview of key reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Reactivity Profiles of this compound

9-Borafluorenes exhibit a rich and varied chemistry, primarily centered around the electrophilic nature of the boron atom and the strained endocyclic B-C bonds. The principal modes of reactivity include Lewis acid-base adduct formation, insertion reactions leading to ring expansion, and redox chemistry.

Lewis Acid-Base Adduct Formation

As potent Lewis acids, 9-borafluorenes readily form stable adducts with a variety of Lewis bases.[1][2] This interaction satisfies the octet rule for the boron atom, leading to a change in its hybridization from sp² to sp³. This fundamental reactivity is crucial for understanding the behavior of 9-borafluorenes in different chemical environments and for the design of novel sensory materials.[1]

Common Lewis bases that form adducts with 9-borafluorenes include:

-

Pyridines

-

Phosphines

-

Ethers

-

Carbenes

-

Nitriles[1]

The formation of these adducts can significantly alter the photophysical properties of the this compound scaffold, a phenomenon that is being explored for the development of fluorescent sensors.[1]

B-C Bond Insertion Reactions

A hallmark of this compound reactivity is the insertion of small unsaturated molecules into the endocyclic B-C bond, resulting in a seven-membered ring system.[1] This ring expansion reaction is a powerful tool for the synthesis of novel boron-containing heterocycles. A range of molecules have been shown to undergo this transformation, including:

-

Alkynes and Phosphaalkynes: These molecules readily insert into the B-C bond, a reaction that has been mechanistically studied and is believed to proceed through initial coordination of the π-system to the boron center.[1][2]

-

Carbenes: Carbene insertion provides access to unique boron-containing five-membered ring systems.[1]

-

Azides and Carbonyls: These functional groups also participate in insertion reactions, further highlighting the versatility of this transformation.[1][3]

-

Alkenes: While less common, the insertion of alkenes has been observed for specific, highly reactive this compound derivatives, such as the 9-carboranyl-9-borafluorene.[4][5]

Reduction and Redox Chemistry

The central BC₄ ring of this compound is antiaromatic with a 4π electron system. This electronic feature allows for a two-electron reduction to form a 6π aromatic dianionic species.[1] This transformation significantly alters the electronic structure and reactivity of the molecule and has been achieved using reducing agents like lithium metal.[1]

Reactions with Protic Substrates

9-Phenyl-9-borafluorene has been shown to undergo protodeborylation reactions with various protic substrates, including water, phenol, aniline, and para-bromothiophenol.[3][6] In the case of water, both O-H bonds can react, leading to the formation of an oxygen-bridged diborane (B8814927) species.[3]

Activation of Small Molecules: The Case of CO₂

The reactivity of this compound derivatives can be tuned for the activation of small, energy-relevant molecules. A notable example is the reaction of a 9-carbene-9-borafluorene monoanion with carbon dioxide (CO₂).[7] This reaction leads to the formation of a trioxaborinanone, which can subsequently release carbon monoxide (CO) upon heating or irradiation, generating a luminescent dioxaborinanone.[7] This reactivity showcases the potential of 9-borafluorenes in the development of CO-releasing molecules (CORMs) with theranostic applications.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of this compound derivatives.

Table 1: Alkene Insertion Reaction Conditions and Times [4]

| This compound Derivative | Alkene Substrate | Temperature (°C) | Reaction Time | Product Formation |

| 9-bromo-9-borafluorene | 1-hexene | 80 | Several days | Complete conversion |

| 9-bromo-9-borafluorene | neohexene | 80 | Several days | Complete conversion |

| 9-bromo-9-borafluorene | styrene | 80 | Several weeks | Complete conversion |

| 9-carboranyl-9-borafluorene | Various alkenes | Room Temperature | Not specified | Efficient insertion |

Table 2: Electrochemical Properties of Donor-Functionalized 9-Borafluorenes [8]

| Compound | Ered (V) | Eox (V) | ELUMO (eV) | EHOMO (eV) |

| FMesB-Cz | -2.15 | 1.01 | -2.99 | -6.15 |

| FMesB-Ac | -2.08 | 1.07 | -3.06 | -6.21 |

| FMesB-Ptz | -2.04 | 0.88 | -3.10 | -6.02 |

Note: ELUMO/HOMO calculated using the formula ELUMO/HOMO = -4.8 - Ered/ox vs. Fc/Fc⁺.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Procedure for Alkene Insertion with 9-bromo-9-borafluorene[4]

-

In a glovebox, a J. Young NMR tube is charged with 9-bromo-9-borafluorene.

-

The desired alkene substrate is added in large excess.

-

The NMR tube is sealed and heated to 80 °C.

-

The reaction progress is monitored by ¹¹B NMR spectroscopy until complete formation of the borepin insertion product is observed. Reaction times can vary from several days to weeks depending on the alkene.

Synthesis of Donor-Functionalized 9-Borafluorenes[8]

-

The precursor, 9-chloro-9-borafluorene (B3180121) (9-ClBF), is prepared according to established literature procedures.

-

The donor-functionalized bis(trifluoromethyl)benzene is synthesized via a Buchwald–Hartwig coupling reaction.

-

The donor-functionalized bis(trifluoromethyl)benzene is dissolved in diethyl ether (Et₂O) and cooled to -78 °C.

-

n-Butyllithium (nBuLi) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

-

The reaction is then warmed to room temperature and stirred for an additional 3 hours to generate the corresponding lithiated species.

-

This lithiated intermediate is then reacted with 9-ClBF to yield the final donor-functionalized this compound derivative.

This guide provides a foundational understanding of the reactivity of this compound. The unique properties of this molecule continue to be an active area of research, with potential applications in catalysis, materials science, and drug development. Further exploration of its frustrated Lewis pair chemistry and the development of new synthetic methodologies will undoubtedly unlock even more of its potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the reactivity of 9-phenyl-9-borafluorene with 1,2-dipolar molecules. [baylor-ir.tdl.org]

- 4. Alkene insertion reactivity of a o-carboranyl-substituted this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkene insertion reactivity of a o -carboranyl-substituted this compound - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02750J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structure-Property Relationships in 9-Borafluorene Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

9-Borafluorene systems are a class of organoboron compounds characterized by a tricyclic structure containing a central boron atom within a five-membered ring fused to two benzene (B151609) rings.[1][2][3][4] This unique arrangement, which can be viewed as a dibenzoborole, imparts distinct electronic and photophysical properties that have garnered significant interest in materials science and sensor development.[5][6][7] The core of their reactivity and functionality lies in the electron-deficient nature of the boron atom and the antiaromatic character of the central BC4 ring.[1][2][6] This guide provides an in-depth exploration of the synthesis, structure-property relationships, and key applications of this compound derivatives, presenting quantitative data and experimental insights for researchers in the field.

The key structural feature of 9-borafluorenes is the trigonal planar boron atom with a vacant p-orbital, which extends the π-conjugation across the fluorenyl backbone.[1][6] This extended conjugation and the antiaromatic nature of the central ring system lead to unique optoelectronic properties.[1] Furthermore, the Lewis acidic nature of the boron center makes these systems sensitive to their environment and capable of interacting with Lewis bases, a property that is exploited in sensing applications.[2][3][4] By modifying the substituent at the 9-position (the boron atom) or on the aromatic backbone, the electronic properties, stability, and luminescent behavior of these molecules can be finely tuned.[6][8]

Synthesis and Functionalization Strategies

The synthesis of the this compound scaffold and its subsequent functionalization are critical steps that dictate the final properties of the molecule. Several synthetic routes have been developed, with the choice of method often depending on the desired substituents.

A common and effective method for constructing the this compound core involves intramolecular ring-closure reactions or transmetalation reactions.[1][6] For instance, the reaction of 2,2'-dihalobiphenyls with a boron source can lead to the formation of the tricyclic system.[1] Transmetalation routes, utilizing organometallic precursors like 9-silafluorenes or 9-stannafluorenes, offer a versatile approach that tolerates a wider range of functional groups.[2]

Once the 9-halo-9-borafluorene precursor is synthesized, functionalization at the boron center is readily achieved through various substitution reactions.[2][6] These include reactions with organometallic reagents (e.g., Grignard or organolithium reagents), silyl (B83357) halide elimination, and reactions with amines or alcohols in the presence of a base.[2]

A general workflow for the synthesis and functionalization of this compound derivatives is depicted below.

Figure 1: General synthetic workflow for this compound derivatives.

Structure-Property Relationships: The Role of the Boron Center

The substituent at the 9-position (the boron atom) plays a pivotal role in determining the electronic and photophysical properties of the this compound system. The Lewis acidity of the boron center can be modulated by the electron-donating or electron-withdrawing nature of this substituent.[1] This, in turn, influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics of the molecule.[1][8]

For instance, the introduction of electron-donating groups at the boron atom can decrease its Lewis acidity and lead to a blue-shift in the emission spectrum.[8] Conversely, electron-withdrawing groups can enhance the Lewis acidity and cause a red-shift. The formation of adducts with Lewis bases, such as amines or phosphines, changes the hybridization of the boron from sp2 to sp3, which significantly alters the π-system and consequently the photophysical properties.[2] This on/off switching of fluorescence upon binding to an analyte is the basis for their application as chemical sensors.[2]

The logical relationship between the substituent at the boron center and the resulting properties is illustrated in the following diagram.

Figure 2: Influence of boron substituent on the properties of 9-borafluorenes.

Quantitative Photophysical and Electrochemical Data

The photophysical and electrochemical properties of this compound derivatives are highly tunable. The following tables summarize key quantitative data for a selection of representative compounds, highlighting the impact of different substituents.

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound | Substituent at B | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| 9-bromo-9-borafluorene adducts | -Br (with Lewis bases) | - | 435 | - | [2] |

| FMesB-Cz | -Mesityl, Cz on backbone | - | - | 73.6% (neat film) | [8][9][10] |

| Donor-functionalized derivatives | Various electron-donating groups | - | Yellowish emission | Up to 73.6% | [8][9][10] |

Table 2: Electrochemical Properties of Selected this compound Derivatives

| Compound | Substituent at B | Reduction Potential (V vs. Fc/Fc+) | Oxidation Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Reference |

| Donor-functionalized derivatives | Various | Reversible reduction | - | - | - | [5][9] |

| MesBF | -Mesityl, -F | -1.87 | - | - | - | [8] |

Note: A comprehensive compilation of electrochemical and photophysical data for a wide range of borafluorenes can be found in the supporting information of the review by B. M. D. D. de Menezes et al. (2021) in Chemical Reviews.[11]

Experimental Protocols: Key Characterization Techniques

The characterization of this compound systems relies on a combination of spectroscopic and electrochemical techniques to elucidate their structure and properties.

Synthesis of 9-Bromo-9-borafluorene

A representative experimental protocol for the synthesis of a key precursor, 9-bromo-9-borafluorene, is as follows:

-

Reactants: 9,9-dimethyl-9-silafluorene (B84845) and boron tribromide (BBr3).[12]

-

Procedure: A mixture of 9,9-dimethyl-9-silafluorene and BBr3 is heated in a sealed ampoule at 328 K for 52 hours.[12] After the reaction, volatile components are removed under vacuum.[12]

-

Purification: X-ray quality crystals of 9-bromo-9-borafluorene can be obtained from a hexane (B92381) solution at room temperature.[12]

Photophysical Characterization

-

UV-Vis Absorption Spectroscopy: Performed on dilute solutions of the compounds (typically 1 x 10⁻⁵ M) in a suitable solvent like hexane or dichloromethane (B109758) to determine the absorption maxima (λmax).[8][9]

-

Fluorescence Spectroscopy: Used to measure the emission spectra and determine the emission maxima (λem). Quantum yields (Φ) are typically determined relative to a known standard.[8][9] Low-temperature measurements can be performed in a frozen solvent matrix (e.g., CH2Cl2 at 78 K) to study the excited-state properties.[9]

Electrochemical Characterization

-

Cyclic Voltammetry (CV): A standard technique to determine the redox potentials of the compounds.[8][9] The experiment is typically carried out in a degassed solvent (e.g., CH2Cl2) with a supporting electrolyte (e.g., 0.1 M nBu4NPF6) at a scan rate of 100 mV/s.[8][9] The working electrode is often glassy carbon, with a platinum wire as the counter electrode and a Ag/AgCl or ferrocene/ferrocenium (Fc/Fc+) couple as the reference electrode. From the reduction and oxidation potentials, the HOMO and LUMO energy levels can be estimated.

The experimental workflow for characterizing a novel this compound derivative is outlined below.

Figure 3: Experimental workflow for the characterization of this compound derivatives.

Applications in Organic Electronics and Sensing

The unique properties of 9-borafluorenes make them promising candidates for various applications, particularly in the fields of organic electronics and chemical sensing.

-

Organic Light-Emitting Diodes (OLEDs): The high quantum yields and tunable emission colors of some this compound derivatives make them suitable for use as emitters in OLEDs.[1][8][9][10][13] Donor-acceptor systems incorporating a this compound unit as the acceptor have shown strong electroluminescence.[8][9][10]

-

Chemical Sensors: The Lewis acidity of the boron center allows 9-borafluorenes to act as fluorescent sensors for Lewis bases, such as anions or amines.[1][2] The binding of an analyte to the boron atom perturbs the electronic structure, leading to a detectable change in the fluorescence signal.[2]

-

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): The electron-accepting nature of 9-borafluorenes also makes them potential materials for use in OPVs and OFETs.[1]

The application of 9-borafluorenes in an OLED device follows a logical progression from material synthesis to device fabrication and characterization.

Figure 4: Workflow for the application of 9-borafluorenes in OLEDs.

Conclusion and Future Outlook

This compound systems represent a versatile class of compounds with rich and tunable structure-property relationships. The interplay between the antiaromatic core, the Lewis acidic boron center, and the substituents provides a powerful platform for designing materials with tailored photophysical and electronic properties. Continued research into novel synthetic methodologies, particularly for creating more complex and stable derivatives, will undoubtedly expand their applications in advanced materials and sensing technologies. The exploration of their reactivity also holds promise for the development of new boron-containing reagents for organic synthesis.[3][4] As our understanding of these fascinating molecules deepens, so too will their impact on various scientific and technological fields.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 9-Borafluorenes: Synthesis, Properties, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. Highly Emissive this compound Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 9-Bromo-9-borafluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 9-Borafluoren-9-yl and diphenylboron tetracoordinate complexes of F- and Cl-substituted 8-quinolinolato ligands: synthesis, molecular and electronic structures, fluorescence and application in OLED devices - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized 9-Borafluorenes for OLED Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 9-borafluorenes, a promising class of materials for organic light-emitting diode (OLED) applications. The unique electronic properties of 9-borafluorenes, stemming from the vacant p-orbital on the boron atom integrated into a π-conjugated system, make them excellent candidates for highly efficient and stable light-emitting materials.[1] Functionalization with various electron-donating or electron-accepting groups allows for the fine-tuning of their photophysical and electroluminescent properties.[1]

Introduction to Functionalized 9-Borafluorenes in OLEDs

9-Borafluorenes are tricyclic boron-containing heterocycles that exhibit strong Lewis acidity and interesting photophysical properties due to the conjugation between the boron's empty p-orbital and the biphenyl (B1667301) π-system.[1] This electronic structure leads to desirable optical and electronic characteristics for optoelectronic applications. By introducing functional groups, particularly electron-donating moieties, donor-acceptor (D-A) type molecules can be created. These D-A systems can exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs.